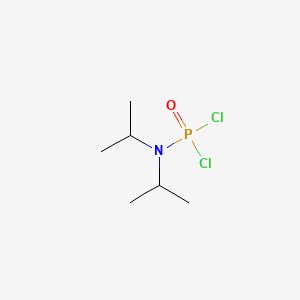

N,N-Dipropan-2-ylphosphoramidic dichloride

Overview

Description

“N,N-Dipropan-2-ylphosphoramidic dichloride” is also known as “Diisopropylphosphoramidic dichloride”. It has a molecular formula of C6H14Cl2NOP . This compound is similar to ethyl phosphorodichloridate .

Molecular Structure Analysis

The molecular structure of “N,N-Dipropan-2-ylphosphoramidic dichloride” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and phosphorus (P) atoms . The average mass of the molecule is 218.061 Da .Chemical Reactions Analysis

“N,N-Dipropan-2-ylphosphoramidic dichloride” is water-reactive. It is expected to form corrosive hydrochloric acid on contact with water .Scientific Research Applications

Synthesis and Chemical Applications

N,N-Dipropan-2-ylphosphoramidic dichloride has been explored in various chemical syntheses and applications. For instance:

- Synthesis of Phosphorus-Nitrogen Compounds : N-1-Adamantylphosphoramidic dichloride and its derivatives were synthesized and evaluated for biological activity, demonstrating its role in the development of phosphorus-nitrogen compounds (Cates, Gallio, & Cramer, 1973).

- Creation of Aryloxo Ytterbium Complexes : Mononuclear and binuclear aryloxo ytterbium complexes supported by beta-diketiminate ligand were synthesized, where N,N-diisopropylphenyl-2,4-pentanediimineanion played a crucial role in the process (Chen et al., 2010).

- Preparation of Phosphorodiamidate Intermediates : Treatment of alcohols with N,N-dimethylphosphoramidic dichloride followed by addition of dimethylamine led to the creation of N,N,N′,N′-tetramethylphosphorodiamidates, demonstrating its utility in organic synthesis (Liu, Lee, & Chan, 1977).

Applications in Material Science

N,N-Dipropan-2-ylphosphoramidic dichloride is also relevant in material science:

- Organophosphate Flame Retardants : Studies on urinary metabolites of organophosphate flame retardants (PFRs) include the analysis of compounds like N,N-Dipropan-2-ylphosphoramidic dichloride. Such studies are crucial for understanding the environmental and health impacts of these substances (Schindler, Förster, & Angerer, 2009).

Environmental and Biological Studies

There's an increasing interest in understanding the environmental and biological implications of compounds like N,N-Dipropan-2-ylphosphoramidic dichloride:

- Flame Retardants and Neurodevelopment : Research on flame retardants like N,N-Dipropan-2-ylphosphoramidic dichloride evaluates their impact on human health, including potential effects on neurodevelopment in children (Castorina et al., 2017).

- Degradation in Soils : Studies on the degradation of related compounds in soils provide insights into their environmental fate and impact (Wilson & Rodebush, 1987).

Safety and Hazards

properties

IUPAC Name |

N-dichlorophosphoryl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2NOP/c1-5(2)9(6(3)4)11(7,8)10/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEICSQJILYWHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | N,N-DIISOPROPYLPHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541369 | |

| Record name | N,N-Dipropan-2-ylphosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information. | |

| Record name | N,N-DIISOPROPYLPHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

N,N-Diisopropyl phosphoramidic dichloride | |

CAS RN |

23306-80-1 | |

| Record name | N,N-DIISOPROPYLPHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dipropan-2-ylphosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Oxazolidinedione, 4-[[4-(phenylmethoxy)phenyl]methyl]-, (S)-](/img/structure/B3049975.png)